molecular formula C31H25ClN4O2S B11644973 {3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone

{3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11644973
M. Wt: 553.1 g/mol
InChI Key: NBWKZIULNRLJIP-UHFFFAOYSA-N
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Description

6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-(THIOPHENE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure with various substituents, including a dimethylamino group, a thiophene carbonyl group, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-(THIOPHENE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The dimethylamino group can be introduced via nucleophilic substitution reactions, while the thiophene carbonyl group can be added through acylation reactions.

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-(THIOPHENE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halides or organometallic compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its complex structure and potential interactions with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-(THIOPHENE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and heterocyclic compounds with similar substituents. For example:

    Quinoline N-oxides: These compounds share the quinoline core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings and various substituents can have comparable chemical reactivity and biological effects.

    Thiophene Derivatives: These compounds, containing thiophene rings, may exhibit similar electronic properties and reactivity.

The uniqueness of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-(THIOPHENE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H25ClN4O2S

Molecular Weight

553.1 g/mol

IUPAC Name

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H25ClN4O2S/c1-35(2)22-13-10-19(11-14-22)26-18-25(34-36(26)31(38)27-9-6-16-39-27)29-28(20-7-4-3-5-8-20)23-17-21(32)12-15-24(23)33-30(29)37/h3-17,26H,18H2,1-2H3,(H,33,37)

InChI Key

NBWKZIULNRLJIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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